molecular formula C20H19N3O2 B11534184 N'-[(E)-1H-indol-3-ylmethylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide

N'-[(E)-1H-indol-3-ylmethylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide

Cat. No.: B11534184
M. Wt: 333.4 g/mol
InChI Key: HNDBQWFUFSXFIJ-LPYMAVHISA-N
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Description

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-[2-(PROP-2-EN-1-YL)PHENOXY]ACETOHYDRAZIDE is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-[2-(PROP-2-EN-1-YL)PHENOXY]ACETOHYDRAZIDE typically involves the condensation of indole-3-carbaldehyde with 2-[2-(prop-2-en-1-yl)phenoxy]acetic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-[2-(PROP-2-EN-1-YL)PHENOXY]ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-2-(2-prop-2-enylphenoxy)acetamide

InChI

InChI=1S/C20H19N3O2/c1-2-7-15-8-3-6-11-19(15)25-14-20(24)23-22-13-16-12-21-18-10-5-4-9-17(16)18/h2-6,8-13,21H,1,7,14H2,(H,23,24)/b22-13+

InChI Key

HNDBQWFUFSXFIJ-LPYMAVHISA-N

Isomeric SMILES

C=CCC1=CC=CC=C1OCC(=O)N/N=C/C2=CNC3=CC=CC=C32

Canonical SMILES

C=CCC1=CC=CC=C1OCC(=O)NN=CC2=CNC3=CC=CC=C32

Origin of Product

United States

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